[3-(Trifluoromethoxy)phenyl]hydrazine
Overview
Description
Scientific Research Applications
Synthesis of Fluorinated Heterocyclic Compounds
[3-(Trifluoromethoxy)phenyl]hydrazine plays a role in the synthesis of fluorinated heterocyclic compounds. One study illustrates the synthesis of fluorinated Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones via a ring-enlargement reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles and hydrazine, showcasing the compound's utility in forming complex fluorinated structures (Buscemi et al., 2005).
Heterocyclization in Lactams
Another research focuses on the heterocyclization of 3-trifluoroacetyllactams with hydrazine derivatives, forming annelated trifluoromethylpyrazoles. This study highlights the compound's role in Ring Opening - Ring Closure (RORC) reactions to form zwitterionic salts (Bouillon et al., 1995).
Synthesis of Pyrazole Derivatives
The compound is also used in the regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives. This process involves a reaction with hydrazines and 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones derived from β-diketones, indicating its role in the creation of pyrazole-based structures (Sano & Hara, 2010).
Electrochemical Sensing Applications
The compound has applications in electrochemical sensing. A study demonstrates its use in a carbon paste electrode modified by ferrocene and carbon nanotubes for the determination of phenylhydrazine and hydrazine, emphasizing its potential in analytical chemistry for detecting toxic substances (Afzali, Karimi-Maleh, & Khalilzadeh, 2011).
Antimicrobial and Antioxidant Activity
The synthesis of novel 1-phenyl-4-(2-phenylacetyl)-thiosemicarbazide derivatives from phenyl hydrazine, leading to the creation of compounds evaluated for antimicrobial and antioxidant potentials, demonstrates another application area. This research indicates the compound's relevance in pharmacology and drug discovery (Altalhi et al., 2021).
Asymmetric Suzuki-Miyaura Cross-Coupling
Phosphino hydrazones derived from C(2)-symmetric hydrazines, including [3-(Trifluoromethoxy)phenyl]hydrazine, are used in asymmetric Suzuki-Miyaura cross-coupling to form axially chiral biaryls. This research highlights its application in organic synthesis, particularly for challenging reactions involving monocyclic, functionalized aryl bromides and triflates (Ros et al., 2012).
properties
IUPAC Name |
[3-(trifluoromethoxy)phenyl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-3-1-2-5(4-6)12-11/h1-4,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUYGXWLFYYEFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409354 | |
Record name | [3-(Trifluoromethoxy)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Trifluoromethoxy)phenyl]hydrazine | |
CAS RN |
650628-49-2 | |
Record name | [3-(Trifluoromethoxy)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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